![molecular formula C17H28ClN B15287765 N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride](/img/structure/B15287765.png)
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride: is a chemical compound with the molecular formula C17H28ClN and a molecular weight of 281.87 g/mol . This compound is known for its role as an impurity in Sibutramine Hydrochloride, a serotonin and noradrenaline reuptake inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The final step involves the dimethylation of the amine group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled environments, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride has several scientific research applications, including:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sibutramine Hydrochloride: A serotonin and noradrenaline reuptake inhibitor used for weight loss.
Fluoxetine Hydrochloride: A selective serotonin reuptake inhibitor used for depression.
Venlafaxine Hydrochloride: A serotonin-norepinephrine reuptake inhibitor used for depression and anxiety.
Uniqueness
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride is unique due to its specific structural features, including the cyclobutyl ring and the phenyl group, which may confer distinct pharmacological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H28ClN |
|---|---|
Molekulargewicht |
281.9 g/mol |
IUPAC-Name |
N,N,3-trimethyl-1-(1-phenylcyclobutyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H27N.ClH/c1-14(2)13-16(18(3)4)17(11-8-12-17)15-9-6-5-7-10-15;/h5-7,9-10,14,16H,8,11-13H2,1-4H3;1H |
InChI-Schlüssel |
QUGBNGCHBVGCAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


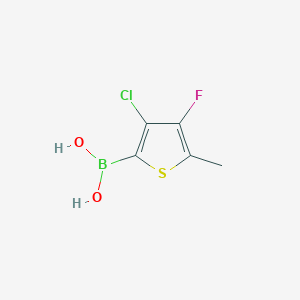
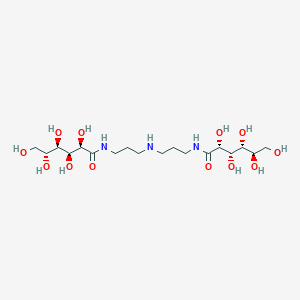
![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
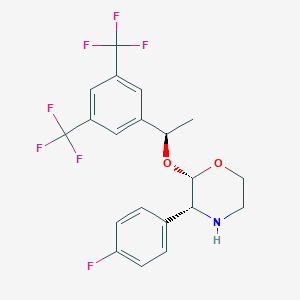
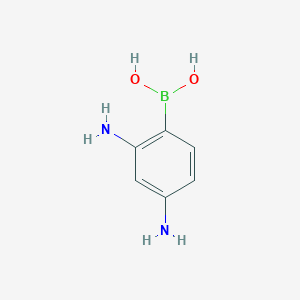
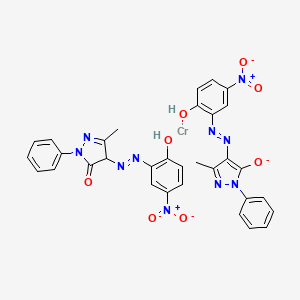
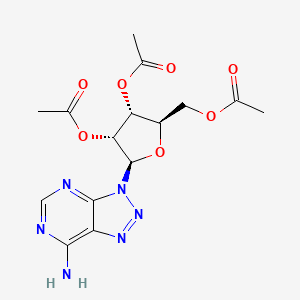
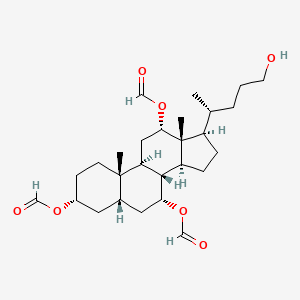
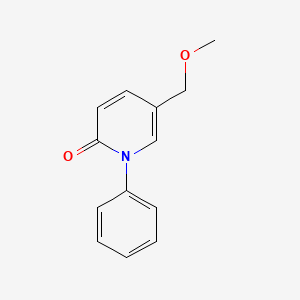
![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)
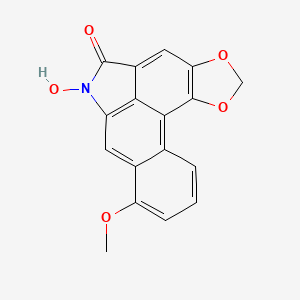
![O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine](/img/structure/B15287776.png)
![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
